(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol (MTPM) is a compound that has been studied for its potential as a therapeutic agent in a variety of diseases. MTPM has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications in scientific research.
Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives have been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress. The presence of the thiophene and pyrazole moieties in (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol suggests that it may exhibit significant antioxidant activity. This can be particularly useful in the development of new therapeutic agents aimed at treating diseases associated with oxidative damage .
Anticancer Potential
The structural similarity of this compound to other pyrazole derivatives that have shown cytotoxic effects on various human cell lines indicates its potential as an anticancer agent. Research on related compounds has demonstrated the ability to induce apoptosis in cancer cells, suggesting that further investigation into the anticancer properties of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be fruitful .
Antimicrobial Activity
Compounds with a pyrazole core have been associated with antibacterial and antifungal activities. The unique structure of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be explored for its efficacy against various microbial strains, contributing to the search for new antimicrobial drugs .
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities. Given the ongoing need for novel treatments against parasitic diseases, the compound’s potential effectiveness in this area warrants investigation, particularly in regions where resistance to existing drugs is a growing concern .
Agrochemical Applications
The pyrazole ring is a common motif in agrochemicals due to its bioactivity. As such, (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be a candidate for the development of new pesticides or herbicides, offering a new tool for crop protection and yield improvement .
Material Science
Thiophene derivatives are known for their conductive properties, making them valuable in material science, particularly in the field of organic electronics. The incorporation of the pyrazole ring could lead to materials with unique electronic properties, useful in the development of organic semiconductors or photovoltaic cells .
Mechanism of Action
Target of Action
The primary target of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to modulate the NAD+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway by interacting with NAMPT . This pathway plays a crucial role in many biological processes, including metabolism and aging
Pharmacokinetics
The compound’s structure suggests potential interactions with various enzymes and transporters that could influence its absorption, distribution, metabolism, and excretion . These factors, in turn, could impact the compound’s bioavailability.
Result of Action
Its interaction with nampt suggests potential effects on cellular metabolism and aging processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics
properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYTDUITSTBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594565 |
Source
|
Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol | |
CAS RN |
879896-49-8 |
Source
|
Record name | 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879896-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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